beta-Erythroidine hydrochloride

Description

Discovery and Isolation from Erythrina Species

Beta-erythroidine hydrochloride, a quaternary ammonium salt derived from the alkaloid beta-erythroidine, was first isolated in 1937 from Erythrina americana Mill., a species within the Fabaceae family. This discovery emerged during systematic screenings of plant-derived compounds with curare-like neuromuscular blocking activity. Researchers Karl Folkers and Francis J. Major at Merck & Co. identified beta-erythroidine as the principal bioactive alkaloid in Erythrina seeds, noting its skeletal muscle relaxant properties. Subsequent studies confirmed its presence in other Erythrina species, including E. poeppigiana and E. coralloides, where it coexists with structural analogs like alpha-erythroidine and 8-oxo derivatives.

The isolation process initially involved ethanol extraction followed by fractional crystallization, yielding a compound with the molecular formula C₁₆H₁₉NO₃·HCl . Early pharmacological assays demonstrated its ability to reversibly inhibit nicotinic acetylcholine receptors (nAChRs), distinguishing it from classical curare alkaloids due to oral bioavailability.

Historical Development of Structural Elucidation

The structural characterization of beta-erythroidine spanned two decades, culminating in the 1953 publication by Boekelheide et al., which established its tetracyclic spiroamine framework. Key milestones include:

- Initial Proposals (1937–1950): Early work by Folkers and Koniuszy identified the lactone ring and methoxy group but misassigned the double-bond positioning.

- X-ray Crystallography (1953): Boekelheide’s team resolved the absolute configuration as (3β)-1,2,6,7-tetradehydro-14,17-dihydro-3-methoxy-16(15H)-oxaerythrinan-15-one , confirming the fused tetracyclic system (rings A–D) and stereochemistry.

- Synthetic Validation (1963): Wenzinger and Boekelheide achieved the conversion of alpha- to beta-erythroidine, clarifying the role of double-bond isomerization in bioactivity.

A comparative analysis of beta-erythroidine and its dihydro derivative (DHβE) revealed that saturation of the 1,2-double bond enhances nAChR antagonism, a finding critical for later drug design.

Taxonomic Classification Within Alkaloid Chemistry

Beta-erythroidine belongs to the Erythrina alkaloids , a subclass of benzyl-tetrahydroisoquinoline compounds characterized by a 15-oxaerythrinan skeleton. Its taxonomic features include:

- Core Structure: A spirocyclic framework comprising four rings (A: aromatic, B: piperidine, C: tetrahydrofuran, D: lactone).

- Functional Groups: A methoxy group at C-3 and a conjugated diene system in ring A, critical for receptor binding.

- Biosynthetic Pathway: Derived from tyrosine via dopamine and reticuline, with ring D formed through oxidative lactonization.

The table below summarizes key structural differences among Erythrina alkaloids:

| Alkaloid | Core Skeleton | Functional Groups | Bioactivity |

|---|---|---|---|

| Beta-erythroidine | 15-Oxaerythrinan | C-3 methoxy, 1,2-diene | nAChR antagonism |

| Erysodine | Homoerythrinan | C-3 hydroxyl, 8,9-diene | Sedative effects |

| Erythravine | Dihydrooxaerythrinan | C-11 hydroxy, saturated A-ring | Antidepressant activity |

Evolution of Research Methodologies (1937–2025)

Research on this compound has evolved through three distinct phases:

- Isolation Era (1937–1950): Relied on plant extractions and column chromatography, yielding milligram quantities for preclinical testing.

- Synthetic Era (1950–2000): Total synthesis routes developed, including Boekelheide’s 1958 partial synthesis from alpha-erythroidine. Catalytic hydrogenation produced dihydro-beta-erythroidine (DHβE), a more stable analog.

- Molecular Era (2000–2025): Advanced techniques like X-ray crystallography (e.g., AChBP-DHβE complexes) and enantioselective synthesis (e.g., 2019 total synthesis via asymmetric catalysis) enabled precise structure-activity analyses.

Recent studies employ computational docking to map interactions between beta-erythroidine derivatives and α4β2 nAChR subtypes, guiding the design of non-addictive analgesics.

Properties

CAS No. |

596-11-2 |

|---|---|

Molecular Formula |

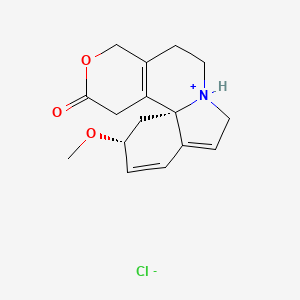

C16H20ClNO3 |

Molecular Weight |

309.79 g/mol |

IUPAC Name |

(1S,16R)-16-methoxy-5-oxa-10-azoniatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one;chloride |

InChI |

InChI=1S/C16H19NO3.ClH/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13;/h2-3,5,13H,4,6-10H2,1H3;1H/t13-,16-;/m0./s1 |

InChI Key |

PLENFHSJZZDRNT-LINSIKMZSA-N |

SMILES |

COC1CC23C4=C(CC[NH+]2CC=C3C=C1)COC(=O)C4.[Cl-] |

Isomeric SMILES |

CO[C@@H]1C[C@]23C4=C(CC[NH+]2CC=C3C=C1)COC(=O)C4.[Cl-] |

Canonical SMILES |

COC1CC23C4=C(CC[NH+]2CC=C3C=C1)COC(=O)C4.[Cl-] |

Related CAS |

466-81-9 (Parent) |

Synonyms |

eta-erythroidine beta-erythroidine hydrobromide beta-erythroidine hydrochloride beta-erythroidine hydrochloride, hemihydrate beta-erythroidine hydroiodide beta-erythroidine perchlorate beta-erythroidine sodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Beta-Erythroidine hydrochloride is part of a broader class of neuromuscular blockers and Erythrina alkaloids. Below, we compare its pharmacological, structural, and clinical properties with curare, dihydro-beta-erythroidine, and quinine derivatives.

Pharmacological Properties

Table 1: Pharmacodynamic and Toxicological Comparison

Key Findings :

- Receptor Binding : Dihydro-beta-erythroidine demonstrates superior binding affinity to α6β2 nAChRs compared to beta-Erythroidine, as evidenced by molecular dynamics simulations (ΔG = -9.1 vs. -8.2 kcal/mol) . This correlates with its higher potency and prolonged blockade of ion channels (Table 3 in shows a smaller ion channel radius, enhancing channel occlusion).

- Duration and Toxicity : Beta-Erythroidine’s short action stems from rapid plasma clearance, whereas dihydro-beta-erythroidine’s halogenation delays metabolism . However, increased toxicity limits its clinical use.

- Curare Comparison : Curare (d-tubocurarine) is 10× more potent but carries higher risks of histamine release and hypotension. Beta-Erythroidine’s shorter action makes it preferable for brief interventions .

Structural and Functional Insights

- Beta-Erythroidine vs. Dihydro-beta-erythroidine : The addition of hydrogen atoms to the parent compound’s unsaturated bond in dihydro-beta-erythroidine enhances conformational stability, improving receptor interaction .

- Quinine Derivatives : Quinine ethochloride and methochloride exhibit weaker nAChR antagonism but lower toxicity, making them experimental alternatives .

Preparation Methods

Enantioselective Synthesis of the Beta-Erythroidine Core

The total synthesis of this compound requires constructing its tetracyclic framework. A landmark 13-step synthesis of (+)-dihydro-β-erythroidine (DHβE), a related analog, provides a template. Key steps include:

-

Knoevenagel Condensation : Forming the initial bicyclic intermediate from methyl vinyl ketone and a substituted malonate.

-

Intramolecular Diels-Alder Reaction : Cyclizing the diene-dienophile system to establish the bridged ring structure.

-

Stereoselective Reduction : Using L-Selectride to set the C-3 stereochemistry.

-

Methoxy Group Introduction : Methylation of a phenolic intermediate with dimethyl sulfate.

For this compound, the final step involves quaternizing the tertiary amine with HCl. Modifications to this route could optimize yields, which currently range from 5–8% over 13 steps.

Patent-Based Synthetic Routes

A Chinese patent (CN102827011A) outlines a quaternization method for betaine hydrochloride, which can be adapted for beta-erythroidine. The process involves:

-

Reaction of Chloroacetic Acid with Sodium Carbonate : Generating sodium chloroacetate.

-

Trimethylamine Addition : Forming the quaternary ammonium intermediate.

-

Acidification with HCl : Precipitating the hydrochloride salt.

Adapting this method would require substituting trimethylamine with beta-erythroidine’s tertiary amine. Reaction conditions (55–70°C, 0.1 MPa pressure) and stoichiometric ratios (1:1.5 molar ratio of amine to chloroacetic acid) are critical for minimizing side products.

Semi-Synthetic Modification of Natural Precursors

Semi-synthesis bridges natural extraction and total synthesis by modifying isolated intermediates. Beta-erythroidine’s free base, obtained via natural extraction, is converted to the hydrochloride salt through acid-mediated quaternization.

Procedure :

-

Free Base Dissolution : Beta-erythroidine (1 mol) is dissolved in anhydrous ethanol.

-

HCl Gas Introduction : Dry HCl gas is bubbled through the solution at 0–5°C until pH < 2.

-

Crystallization : Cooling the mixture to -20°C precipitates the hydrochloride salt, which is filtered and washed with cold ether.

This method achieves >90% conversion efficiency but depends on the availability of high-purity free base.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Natural Extraction | 0.01–0.1% | 85–90% | Low | Moderate |

| Total Synthesis (13-step) | 5–8% | >95% | Moderate | High |

| Patent-Based Quaternization | 75–85% | 90–95% | High | Low |

| Semi-Synthesis | 90–95% | >98% | Moderate | Dependent on base availability |

Table 1. Comparison of this compound preparation methods.

Challenges and Optimization Strategies

Stereochemical Control

The bridged quinolizidine ring system necessitates precise stereochemical control during synthesis. Asymmetric catalysis, particularly using chiral oxazaborolidines, improves enantioselectivity in the Diels-Alder step.

Q & A

Q. What are the established methods for synthesizing beta-Erythroidine hydrochloride, and what are their respective yields and purity outcomes?

this compound is typically isolated from Erythrina species, with beta-erythroidine being the more stable isomer. Initial isolation involves alkaloid extraction using organic solvents (e.g., ethanol or ether), followed by crystallization as a hydrochloride salt. Modern synthetic routes may employ halogenation or hydrogenation to improve yield and purity. For example, dihydro-beta-erythroidine, a derivative with prolonged neuromuscular blocking activity, is synthesized via catalytic hydrogenation of beta-erythroidine, though this increases toxicity . Purity is validated using melting point analysis and chromatography (TLC/HPLC).

Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs) at the molecular level?

Beta-Erythroidine acts as a competitive antagonist at nAChRs, binding to the receptor’s alpha-subunit to inhibit acetylcholine-induced depolarization. Its quaternary ammonium structure enhances water solubility, facilitating rapid binding and short-duration blockade (5–10 minutes post-IV administration). Comparative studies with curare analogs show it has a lower affinity but faster dissociation rate, making it useful for transient neuromuscular paralysis in experimental models .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound in research settings?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : To verify the presence of the isoquinoline core and substituents.

- Mass Spectrometry (MS) : For molecular weight confirmation and detection of degradation products.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>98% for pharmacological studies).

- X-ray Crystallography : For absolute stereochemical confirmation in crystalline forms .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate the neuromuscular blocking efficacy of this compound while controlling for interspecies variability?

- Model Selection : Use standardized animal models (e.g., rats or rabbits) with comparable nAChR expression to humans.

- Dose Calibration : Perform pilot dose-response curves to account for metabolic differences (e.g., hepatic clearance rates).

- Endpoint Metrics : Measure twitch tension reduction via electromyography (EMG) or direct muscle stimulation.

- Control Groups : Include positive controls (e.g., d-tubocurarine) and vehicle controls to isolate compound-specific effects .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound experiments?

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare efficacy across dose groups (e.g., Tukey’s test for multiple comparisons).

- Bootstrap Resampling : Assess confidence intervals for parameters like maximal effect (Emax) in small-sample studies .

Q. What strategies address discrepancies in reported IC₅₀ values of this compound across different experimental models?

- Standardize Assay Conditions : Control pH, temperature, and ion concentrations (e.g., Ca²⁺ modulates nAChR sensitivity).

- Validate Receptor Subtypes : Use cell lines expressing homogeneous nAChR subtypes (e.g., α1β1γδ vs. neuronal α7).

- Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., tissue-specific metabolism) .

Q. How can structural modifications enhance the duration of action of this compound without increasing toxicity?

- Hydrogenation : Dihydro-beta-erythroidine extends blockade duration but requires toxicity screening (2–10× higher LD₅₀ vs. parent compound).

- PEGylation : Attaching polyethylene glycol (PEG) chains may reduce renal clearance.

- Heterocyclic Substitutions : Introduce methyl or halogen groups at the C-3 position to slow metabolic degradation .

Q. What validation criteria should be applied when adapting spectrophotometric assays for this compound quantification in novel matrices?

- Linearity : Verify over a concentration range (e.g., 1–100 µg/mL) with R² > 0.995.

- Recovery Rates : Spike-and-recovery tests in biological fluids (e.g., plasma) to assess matrix interference.

- Limit of Detection (LOD) : Establish via signal-to-noise ratio (S/N ≥ 3).

- Cross-Validation : Compare results with LC-MS/MS for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.